![molecular formula C44H63N11O13 B1329896 H-プロ-スレオニン-グルタミン酸-フェニルアラニン-P-ニトロフェニル-アルギニン-ロイシン-OH CAS No. 90331-82-1](/img/structure/B1329896.png)
H-プロ-スレオニン-グルタミン酸-フェニルアラニン-P-ニトロフェニル-アルギニン-ロイシン-OH
説明
“H-Pro-thr-glu-phe-P-nitro-phe-arg-leu-OH” is a water-soluble polypeptide . It has been developed as a substrate for aspartic proteinases of animal and microbial origin, including pepsin and cathepsin D . It is soluble over a wide pH range, with the Km values showing only little variation (Km = 80 µM at pH 3.1 and 37°C for porcine pepsin) .
Chemical Reactions Analysis
“H-Pro-thr-glu-phe-P-nitro-phe-arg-leu-OH” serves as a substrate for certain enzymes, including pepsin and cathepsin D . These enzymes catalyze the hydrolysis of the peptide, a chemical reaction that breaks the peptide bonds between the amino acids.Physical And Chemical Properties Analysis
“H-Pro-thr-glu-phe-P-nitro-phe-arg-leu-OH” is a water-soluble polypeptide . It is soluble over a wide pH range .科学的研究の応用
生化学的分析
“H-プロ-スレオニン-グルタミン酸-フェニルアラニン-P-ニトロフェニル-アルギニン-ロイシン-OH”は、生化学的分析において潜在的な用途を持つ水溶性ポリペプチドです . これはさまざまな酵素の基質として機能し、研究者はその活性と機能を研究することができます .
酵素アッセイ
この化合物は、動物および微生物由来のペプシンおよびその他の酸性プロテアーゼの簡便なアッセイのために開発されました . これは幅広いpH範囲で可溶性であり、Km値はわずかな変化しか示しません .
ペプシン研究
この化合物は、酸性プロテアーゼであるペプシンの研究に特に役立ちます。 これは、ペプシンの発色アッセイにおける基質として使用されてきました .
酸性プロテアーゼの研究
この化合物は、酸性プロテアーゼのための合成発色基質の体系的なシリーズの合成に使用されてきました . これにより、これらの酵素の機能と挙動を研究できます .
カテプシンD研究
“this compound”は、カテプシンDの基質として機能します . これにより、研究者はこの酵素の活性とそのさまざまな生物学的プロセスにおける役割を研究できます .
ペプシノーゲン研究
この化合物は、ペプシノーゲンの基質としても機能します . これにより、この酵素前駆体とその活性酵素ペプシンへの変換を研究できます .
作用機序
Target of Action
The primary targets of H-Pro-thr-glu-phe-P-nitro-phe-arg-leu-OH are aspartic proteinases of animal and microbial origin, including pepsin , cathepsin D , and pepsinogen . These enzymes play crucial roles in protein degradation and digestion.
Mode of Action
H-Pro-thr-glu-phe-P-nitro-phe-arg-leu-OH acts as a substrate for these aspartic proteinases . It interacts with these enzymes, facilitating their activity and enabling the breakdown of proteins.
Action Environment
The action of H-Pro-thr-glu-phe-P-nitro-phe-arg-leu-OH is influenced by environmental factors such as pH. It is soluble over a wide pH range, with the Km values showing only little variation (Km = 80 µM at pH 3.1 and 37°C for porcine pepsin) . This suggests that the compound’s action, efficacy, and stability may vary depending on the pH of its environment.
将来の方向性
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H63N11O13/c1-24(2)21-34(43(65)66)53-38(60)30(12-8-20-48-44(45)46)49-40(62)33(23-27-13-15-28(16-14-27)55(67)68)52-41(63)32(22-26-9-5-4-6-10-26)51-39(61)31(17-18-35(57)58)50-42(64)36(25(3)56)54-37(59)29-11-7-19-47-29/h4-6,9-10,13-16,24-25,29-34,36,47,56H,7-8,11-12,17-23H2,1-3H3,(H,49,62)(H,50,64)(H,51,61)(H,52,63)(H,53,60)(H,54,59)(H,57,58)(H,65,66)(H4,45,46,48)/t25-,29+,30+,31+,32+,33+,34+,36+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIZVORKJVKXKL-RLEGQPMYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C3CCCN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]3CCCN3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H63N11O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
954.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
90331-82-1 | |
Record name | Prolyl-threonyl-glutamyl-phenylalanyl-4-nitrophenylalanyl-arginyl-leucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090331821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does H-Pro-thr-glu-phe-P-nitro-phe-arg-leu-OH help identify and characterize protease activity in raw milk?
A1: H-Pro-thr-glu-phe-P-nitro-phe-arg-leu-OH serves as a synthetic substrate for proteases found in raw milk. When incubated with milk samples, particularly acid whey, specific enzymes cleave the heptapeptide at defined locations. By analyzing the resulting peptide fragments using techniques like HPLC and mass spectrometry, researchers can identify the specific cleavage sites []. This information, coupled with the use of protease inhibitors, allows for the identification and characterization of the enzymes responsible for the hydrolysis, such as cathepsin D and cysteine proteases [].
Q2: What specific enzymes were identified in raw milk using H-Pro-thr-glu-phe-P-nitro-phe-arg-leu-OH as a substrate?
A2: The research identified two main enzymatic activities in raw milk using this heptapeptide:
- Cathepsin D: This protease was confirmed through the detection of a specific peptide fragment produced upon hydrolysis of the heptapeptide, matching the known cleavage specificity of cathepsin D [].
- Cysteine Protease: While not definitively identified, the research provides evidence of cysteine protease activity. This conclusion stems from the observation that cysteine protease inhibitors effectively blocked the production of a specific peptide fragment from the heptapeptide substrate [].
試験管内研究製品の免責事項と情報
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